(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-[(4-fluorophenyl)methoxy]benzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with a similar thiazolidinone ring structure, used as antidiabetic agents.
Fluorophenyl derivatives: Compounds containing a fluorophenyl group, known for their biological activity.
Uniqueness
(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a fluorophenyl group, and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2S2/c1-2-21-18(22)17(25-19(21)24)11-13-5-9-16(10-6-13)23-12-14-3-7-15(20)8-4-14/h3-11H,2,12H2,1H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPVEHGWZIEIPO-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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